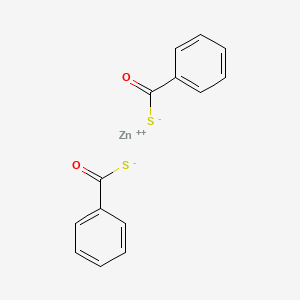

Zinc di(thiobenzoate)

Description

BenchChem offers high-quality Zinc di(thiobenzoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc di(thiobenzoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

7459-67-8 |

|---|---|

Molecular Formula |

C14H10O2S2Zn |

Molecular Weight |

339.7 g/mol |

IUPAC Name |

zinc;thiobenzate |

InChI |

InChI=1S/2C7H6OS.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |

InChI Key |

PMSFZUPQWIRRSC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[S-].C1=CC=C(C=C1)C(=O)[S-].[Zn+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Zinc Di(thiobenzoate) Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological implications of zinc di(thiobenzoate) complexes. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data analysis, and visualization of key concepts.

Introduction

Zinc complexes, particularly those involving sulfur-containing ligands, are of significant interest due to their diverse coordination chemistry and potential applications in materials science and medicine. Zinc di(thiobenzoate) complexes, which feature the thiobenzoate anion as a ligand, are a class of compounds that have been explored for their structural properties and as precursors for other materials. This guide will delve into the methodologies for their synthesis and the analytical techniques used for their thorough characterization.

Synthesis of Zinc Di(thiobenzoate) Complexes

The synthesis of zinc di(thiobenzoate) complexes can be achieved through various methods, primarily involving the reaction of a zinc salt with thiobenzoic acid or its salt. The final product can be influenced by the choice of solvent, the presence of other coordinating ligands, and the reaction conditions.

General Experimental Protocol: Synthesis of a Zinc Thiobenzoate Complex

This protocol is adapted from the synthesis of related zinc thiobenzoate complexes and can be modified for the synthesis of other derivatives.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Thiobenzoic acid (PhCOSH)

-

Triethylamine (Et₃N)

-

Methanol (MeOH)

-

Deionized water

-

Tetraphenylphosphonium bromide (Ph₄PBr)

Procedure:

-

Preparation of the Thiobenzoate Salt: In a fume hood, dissolve thiobenzoic acid in methanol. To this solution, add an equimolar amount of triethylamine dropwise while stirring to form triethylammonium thiobenzoate in situ.

-

Reaction with Zinc Salt: In a separate flask, dissolve zinc nitrate hexahydrate in a minimal amount of deionized water.

-

Complexation: Slowly add the aqueous zinc nitrate solution to the methanolic triethylammonium thiobenzoate solution with continuous stirring. An initial precipitate or oil may form.

-

Addition of Counter-ion (optional): To aid in the crystallization of an anionic complex, a solution of a counter-ion such as tetraphenylphosphonium bromide in methanol can be added.

-

Crystallization: Gently heat the reaction mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to promote crystallization.

-

Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with cold methanol and then diethyl ether to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified crystals under vacuum.

Characterization of Zinc Di(thiobenzoate) Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure, composition, and properties of the synthesized complexes.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination mode of the thiobenzoate ligand to the zinc center. The positions of the C=O and C=S stretching vibrations are particularly informative.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the presence of the organic ligand and to probe the coordination environment. In diamagnetic zinc(II) complexes, sharp NMR signals are expected. The chemical shift of the carbonyl carbon in ¹³C NMR is sensitive to coordination.[1]

Crystallographic Characterization

3.2.1. Single-Crystal X-ray Diffraction: This technique provides definitive information about the solid-state structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the zinc atom.

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to study the thermal stability of the complexes and to identify decomposition pathways. These analyses can reveal the presence of coordinated solvent molecules and the temperature at which the complex degrades. The thermal decomposition of related zinc dithiocarbamate complexes has been shown to proceed via the formation of metal sulfides, which may be followed by oxidation to metal oxides at higher temperatures.[2]

Quantitative Data

The following tables summarize key quantitative data for representative zinc thiobenzoate and related complexes.

Table 1: Crystallographic Data for Selected Zinc Thiobenzoate Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Zn-S Bond Length (Å) | Reference |

| (Ph₄P)[Zn(SOCPh)₃] | Triclinic | P-1 | 10.819(2) | 13.219(3) | 15.951(3) | 101.75(2) | 97.92(1) | 109.18(2) | Not specified | [3] |

| Bisaquabis(thiobenzoato)zinc(II) | Monoclinic | P2₁/c | 9.043(4) | 5.918(3) | 16.293(6) | 90 | 100.5(1) | 90 | 2.278(2) | [4] |

| [Zn(2,5-dimethoxybenzaldehyde thiosemicarbazone)₂I₂] | Triclinic | P-1 | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | 2.3439(16), 2.3840(17) |

Table 2: ¹³C NMR Data for the Thiobenzoate Anion in (Ph₄P)[Zn(SOCPh)₃]

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

| C=S | 206.7 |

| C1 (ipso) | 140.9 |

| C4 (para) | 131.7 |

| C2/C6 (ortho) | 128.8 |

| C3/C5 (meta) | 127.9 |

Data extracted from Vittal & Dean (1996).[3]

Table 3: Thermal Decomposition Data for a Related Zinc(II) Imidazole Complex

| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Found) | Mass Loss (%) (Calculated) | Final Product | Reference |

| Zn(formate)₂(imidazole)·H₂O | Dehydration & Imidazole Loss | 50-270 | 6.0 | 6.70 | ZnO | [5] |

| Formate Decomposition | 270-620 | 30.0 | 30.65 |

Note: This data is for a related zinc complex and is provided as an example of typical thermal behavior.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of zinc di(thiobenzoate) complexes is outlined below.

Proposed Mechanism of Antimicrobial Action

While specific studies on the signaling pathways affected by zinc di(thiobenzoate) complexes are limited, a proposed mechanism of antimicrobial action can be inferred from the known effects of other zinc compounds. The primary modes of action are believed to be the release of zinc ions (Zn²⁺) and the generation of reactive oxygen species (ROS).

Zinc Signaling in Immune Cells

Zinc ions are known to act as second messengers in various signaling pathways, particularly in immune cells. Although the direct effect of zinc di(thiobenzoate) complexes on these pathways has not been elucidated, the release of zinc ions from such complexes could potentially modulate these pathways. The following diagram illustrates a simplified overview of zinc's role in T-cell signaling.

References

Spectroscopic Properties of Zinc Di(thiobenzoate) and its Analogues: A Technical Guide

Introduction

Zinc di(thiobenzoate) is a metal-organic compound containing zinc coordinated to two thiobenzoate ligands. The coordination of the thiobenzoate ligand, which contains both sulfur and oxygen donor atoms, to the zinc center is expected to give rise to distinct spectroscopic signatures. Understanding these properties is crucial for its characterization, stability assessment, and potential applications in various scientific fields, including drug development. This guide outlines the key spectroscopic techniques used to characterize such compounds and presents representative data from analogous zinc-sulfur complexes.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For zinc(II) complexes, which have a d10 electronic configuration, d-d transitions are absent. The observed absorption bands are typically due to ligand-based π→π* and n→π* transitions, or ligand-to-metal charge transfer (LMCT) transitions.

Table 1: Representative UV-Vis Absorption Data for Analogous Zinc(II) Dithiocarbamate Complexes

| Complex | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

| Bis(N-(pyrrol-2-ylmethyl)-N-(2-phenylethyl)dithiocarbamato-S, Sʹ) zinc(II) | Not Specified | Not Specified | Not Specified | Not Specified[1] |

| Zinc(II) dithiocarbamate complexes (general) | DMSO | 266, 329 | Not Specified | π→π* and n→π* transitions |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the zinc complex in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or DMSO). Concentrations typically range from 10-6 to 10-4 M.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum of the pure solvent in a quartz cuvette (typically 1 cm path length).

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.

Fluorescence Spectroscopy

Fluorescence spectroscopy can provide insights into the emissive properties of a compound. The fluorescence in zinc(II) complexes often originates from ligand-centered transitions, as the zinc(II) ion itself is redox-inactive and does not typically participate in emissive electronic transitions. The coordination to zinc can, however, enhance or quench the ligand's native fluorescence.

Table 2: Representative Fluorescence Data for Analogous Zinc(II) Complexes

| Complex | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) |

| Zinc(II) dithiocarbamate complexes | DMF | 330-350 | 400-470 | Not Specified[2] |

| Zinc(II) morpholinyldithiocarbamato complex | Not Specified | Not Specified | Not Specified | Not Specified[3] |

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

-

Data Analysis: Determine the excitation and emission maxima. The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield.

Vibrational Spectroscopy (FT-IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about the functional groups and the coordination environment of the metal center.

Table 3: Representative Vibrational Frequencies for Analogous Zinc(II) Dithiocarbamate Complexes

| Complex | ν(C-N) (cm-1) | ν(C-S) (cm-1) | ν(Zn-S) (cm-1) |

| [Zn(4-etphdtc)2] | 1510[4] | 968[4] | 442[4] |

| [Zn(6-etbedtc)2] | 1512[4] | 970[4] | 443[4] |

| Bis(N-(pyrrol-2-ylmethyl)-N-(2-phenylethyl)dithiocarbamato-S, Sʹ) zinc(II) | 1439–1499 | Not Specified | Not Specified[1] |

Experimental Protocol: FT-IR and Raman Spectroscopy

-

FT-IR Spectroscopy:

-

Sample Preparation: Samples are typically prepared as KBr pellets, mineral oil mulls (Nujol), or as thin films on an appropriate substrate.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement: Record the spectrum, typically in the 4000-400 cm-1 range.

-

-

Raman Spectroscopy:

-

Sample Preparation: Solid samples can be analyzed directly. Solutions can be analyzed in a quartz cuvette.

-

Instrumentation: Use a Raman spectrometer with a suitable laser excitation source.

-

Measurement: Record the Raman spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic molecules in solution. For zinc(II) complexes, 1H and 13C NMR provide information about the organic ligand framework.

Table 4: Representative NMR Data for Analogous Zinc(II) Dithiocarbamate Complexes

| Complex | Nucleus | Solvent | Chemical Shift (δ, ppm) |

| [Zn(MphDTC)2] | 1H | DMSO-d6 | 3.66 (t, 8H), 4.04 (t, 8H)[3] |

| [Zn(MphDTC)2] | 13C | DMSO-d6 | 51.59, 66.08, 204.04[3] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The solution should be free of particulate matter.[5][6][7]

-

Instrumentation: Use a high-resolution NMR spectrometer.

-

Measurement: Acquire 1H and 13C NMR spectra. Other nuclei, such as 67Zn, can be probed but often require specialized equipment and conditions due to low natural abundance and quadrupolar broadening.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to determine the structure of the ligand and confirm its coordination to the metal.

Experimental and Logical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a zinc-thiobenzoate type complex.

Caption: General workflow for the synthesis and spectroscopic characterization of a zinc-thiobenzoate complex.

Conclusion

While specific spectroscopic data for zinc di(thiobenzoate) remains elusive in the current literature, a comprehensive understanding of its properties can be inferred from analogous zinc-sulfur compounds. The methodologies and representative data presented in this guide offer a solid foundation for researchers to undertake the synthesis and detailed spectroscopic characterization of this and related compounds. The combined application of UV-Vis, fluorescence, vibrational, and NMR spectroscopies is essential for a thorough elucidation of the structural and electronic properties of such metal complexes.

References

- 1. Synthesis Andcharacterization of Zinc Sulfide and Zinc-Iron Sulfide Nanoparticles from Zinc (II) Dithiocarbamate Complexes - ProQuest [proquest.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. cif.iastate.edu [cif.iastate.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Thermal Decomposition Behavior of Zinc Di(thiobenzoate): A Review and Methodological Framework

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc complexes play a crucial role in various scientific and industrial fields, including catalysis, materials science, and pharmaceuticals. Understanding the thermal stability and decomposition pathways of these compounds is paramount for determining their processing parameters, storage conditions, and potential applications. Zinc di(thiobenzoate), an organometallic compound containing a zinc center coordinated to two thiobenzoate ligands, is of interest for its potential as a precursor for zinc sulfide (ZnS) or zinc oxide (ZnO) nanomaterials, or for its biological activity.

This technical guide outlines the expected thermal decomposition behavior of zinc di(thiobenzoate). It details the standard experimental methodologies used to investigate such processes and provides a hypothetical decomposition pathway based on the known behavior of structurally similar zinc compounds.

Experimental Protocols for Thermal Analysis

The investigation of the thermal decomposition of a compound like zinc di(thiobenzoate) typically involves a combination of thermoanalytical techniques to elucidate the temperature-dependent physical and chemical changes.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and the corresponding mass loss.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of zinc di(thiobenzoate) is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C or higher)[1].

-

The analysis is conducted under a controlled atmosphere, typically an inert gas (e.g., nitrogen, argon) to study pyrolysis or an oxidative atmosphere (e.g., air, oxygen) to study thermo-oxidative decomposition.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots the percentage of mass remaining against temperature, revealing the onset temperature of decomposition, distinct decomposition steps, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

-

A small, weighed sample of zinc di(thiobenzoate) (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum, copper).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate, similar to the TGA experiment.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve shows endothermic (melting, boiling, sublimation) and exothermic (crystallization, decomposition, oxidation) events as peaks.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

-

As the sample is heated in the TGA, the evolved volatile decomposition products are carried by the purge gas into the MS or FTIR for analysis.

-

The MS or FTIR continuously records the spectra of the evolved gases as a function of temperature.

-

This allows for the identification of the chemical nature of the evolved fragments at each stage of decomposition.

Predicted Thermal Decomposition Behavior and Products

Based on the thermal decomposition of related zinc compounds, such as zinc dithiocarbamates and zinc acetate, a multi-stage decomposition process is anticipated for zinc di(thiobenzoate). The final product is expected to be either zinc sulfide (ZnS) under inert conditions or zinc oxide (ZnO) in an oxidizing atmosphere[2].

Table 1: Predicted Decomposition Stages and Products of Zinc Di(thiobenzoate)

| Decomposition Stage | Approximate Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Evolved Gaseous Products | Solid Residue |

| Initial Decomposition | 150 - 300 | Variable | Benzoic acid, thiobenzoic acid, carbon disulfide, carbonyl sulfide | Intermediate zinc-containing species |

| Main Decomposition | 300 - 500 | Significant | Phenyl fragments, sulfur-containing organic compounds | Amorphous zinc sulfide/oxide |

| Final Conversion | > 500 | Minimal | Residual organic fragments | Crystalline Zinc Sulfide (ZnS) or Zinc Oxide (ZnO) |

Visualization of Experimental Workflow and Decomposition Pathway

The following diagrams illustrate the typical experimental workflow for thermal analysis and a plausible decomposition pathway for zinc di(thiobenzoate).

Caption: Experimental workflow for thermal analysis.

Caption: Potential decomposition pathways.

Conclusion

While direct experimental data for the thermal decomposition of zinc di(thiobenzoate) is sparse, a robust understanding of its potential behavior can be inferred from related zinc compounds. The combination of TGA, DSC, and EGA provides a powerful analytical suite to elucidate its decomposition mechanism, identify thermal transitions, and characterize the resulting products. The predicted formation of either zinc sulfide or zinc oxide upon thermal decomposition highlights the potential of zinc di(thiobenzoate) as a single-source precursor for these important inorganic materials. Further experimental investigation is necessary to validate the proposed decomposition pathways and to quantify the kinetics of the process.

References

An In-depth Technical Guide to the Solubility of Zinc Di(thiobenzoate) in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of zinc di(thiobenzoate). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for solubility determination, and a logical workflow for assessing compound solubility.

Introduction to Zinc Di(thiobenzoate)

Zinc di(thiobenzoate) is a coordination complex of zinc with thiobenzoic acid. Such metal-organic compounds are of interest in various fields, including materials science and catalysis. Understanding the solubility of this compound in common organic solvents is crucial for its application in solution-based processes, such as synthesis, purification, and formulation.

Solubility Profile

Table 1: Qualitative Solubility of a Related Zinc(II) Mixed Ligand Complex

| Solvent | Solubility |

| Benzene | Slightly Soluble[1] |

| Hexane | Slightly Soluble[1] |

| Toluene | Slightly Soluble[1] |

| Water | Insoluble[1] |

| Chloroform | Insoluble[1] |

| Carbon Tetrachloride | Insoluble[1] |

| Butanol | Soluble[1] |

| Ethanol | Soluble[1] |

| Acetone | Soluble[1] |

| Propan-2-ol | Soluble[1] |

Note: This data is for a mixed ligand complex of Zinc(II) with sulphamethoxazole-urea and may not be directly representative of zinc di(thiobenzoate) but offers a general indication of potential solvent classes for further investigation.

Furthermore, a study on the synthesis of zinc sulfide nanocrystals utilized a zinc thiobenzoate-lutidine single-source precursor, which was dissolved in toluene to create a thin film, suggesting that zinc di(thiobenzoate) or its derivatives possess some degree of solubility in aromatic hydrocarbon solvents like toluene[2].

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like zinc di(thiobenzoate) in an organic solvent. This protocol is based on established methods for solubility testing of metal complexes and organic compounds.

Objective: To determine the solubility of zinc di(thiobenzoate) in a specific organic solvent at a given temperature.

Materials:

-

Zinc di(thiobenzoate) (solid)

-

Selected organic solvent (e.g., toluene, ethanol, acetone)

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

Spectrophotometer (UV-Vis or other appropriate analytical instrument)

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of zinc di(thiobenzoate) and add it to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any suspended solid particles. This step is critical for accurate results.

-

-

Analysis of the Saturated Solution:

-

Dilute the filtered, saturated solution with a known volume of the fresh solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of zinc di(thiobenzoate) in the diluted solution using a suitable analytical technique. UV-Vis spectrophotometry is a common method if the compound has a chromophore. Alternatively, techniques like atomic absorption spectroscopy (AAS) to determine the zinc concentration or high-performance liquid chromatography (HPLC) can be employed.

-

Prepare a calibration curve using standard solutions of known concentrations of zinc di(thiobenzoate) in the same solvent to quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Figure 1: Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Logical Workflow for Solubility Assessment

For researchers encountering a new compound like zinc di(thiobenzoate), a systematic approach to solubility assessment is recommended. The following diagram outlines a logical workflow.

Figure 2: Logical Workflow for Compound Solubility Assessment

Caption: A diagram showing the logical progression for assessing the solubility of a new chemical entity.

Conclusion

While quantitative solubility data for zinc di(thiobenzoate) remains scarce in the public domain, this guide provides a framework for researchers to approach its solubility assessment. By leveraging qualitative information from related compounds and employing robust experimental protocols, scientists and drug development professionals can systematically determine the solubility of zinc di(thiobenzoate) in various organic solvents, enabling its effective use in their research and development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Di(thiobenzoate)

This technical guide provides a comprehensive overview of zinc di(thiobenzoate), including its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities and applications in drug development.

Chemical Identity and Molecular Structure

Zinc di(thiobenzoate) is a coordination complex consisting of a central zinc ion (Zn²⁺) coordinated to two thiobenzoate ligands.

Table 1: Chemical Identifiers for Zinc Di(thiobenzoate)

| Identifier | Value |

| CAS Number | 7459-67-8[1] |

| Molecular Formula | C₁₄H₁₀O₂S₂Zn[1] |

| Molecular Weight | 339.73 g/mol [1] |

| Synonyms | Benzenecarbothioic acid, zinc salt; Zinc thiobenzoate[1] |

Physicochemical Properties

Infrared (IR) spectroscopy is a valuable tool for characterizing zinc carboxylates. The asymmetric stretch vibration of the carboxylate group (νₐ COO⁻) is particularly sensitive to the coordination environment of the zinc ion. For crystalline zinc soaps, this peak is typically observed around 1540 cm⁻¹, while amorphous forms show a broader peak around 1585 cm⁻¹[4]. While specific IR data for zinc di(thiobenzoate) is not available, it would be expected to show characteristic peaks for the thio-carboxylate group.

Synthesis of Zinc Di(thiobenzoate): A Proposed Experimental Protocol

A specific, detailed experimental protocol for the synthesis of zinc di(thiobenzoate) is not explicitly available in the reviewed literature. However, based on the synthesis of other metal thiobenzoates and zinc carboxylates, a plausible two-step synthesis method is proposed below. This protocol first involves the synthesis of the thiobenzoic acid ligand, followed by its reaction with a zinc salt.

Step 1: Synthesis of Thiobenzoic Acid

This procedure is adapted from the known synthesis of thiobenzoic acid[5].

-

Materials: Potassium hydroxide, 90% ethanol, hydrogen sulfide gas, benzoyl chloride, 6N hydrochloric acid, diethyl ether.

-

Procedure:

-

Prepare a solution of potassium hydroxide in 90% ethanol.

-

Saturate the solution with hydrogen sulfide gas with cooling until the solution is no longer alkaline.

-

Cool the mixture to 10-15°C and slowly add freshly distilled benzoyl chloride while maintaining the temperature below 15°C.

-

After the addition is complete, stir the reaction mixture for an additional hour.

-

The resulting potassium thiobenzoate is then dissolved in cold water, filtered, and extracted with benzene to remove any neutral impurities.

-

The aqueous layer is acidified with cold 6N hydrochloric acid, and the precipitated thiobenzoic acid is extracted with diethyl ether.

-

The ether layer is washed with cold water and dried over anhydrous sodium sulfate.

-

The ether is removed by distillation to yield thiobenzoic acid.

-

Step 2: Synthesis of Zinc Di(thiobenzoate)

This proposed procedure is based on the general synthesis of metal carboxylates.

-

Materials: Thiobenzoic acid, a suitable solvent (e.g., ethanol, methanol, or a mixed solvent system), a zinc salt (e.g., zinc acetate dihydrate or zinc chloride), a base (e.g., sodium hydroxide or triethylamine, if starting from the acid).

-

Procedure:

-

Dissolve thiobenzoic acid in a suitable solvent.

-

In a separate flask, dissolve an equimolar amount of a zinc salt (in a 1:2 molar ratio of zinc to thiobenzoic acid) in the same solvent.

-

Slowly add the zinc salt solution to the thiobenzoic acid solution with constant stirring. If starting with thiobenzoic acid, a base should be added to deprotonate the acid and facilitate the reaction.

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours.

-

The resulting precipitate of zinc di(thiobenzoate) is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

-

Diagram 1: Proposed Synthesis Workflow for Zinc Di(thiobenzoate)

Caption: Proposed two-step synthesis of zinc di(thiobenzoate).

Potential Biological Activities and Applications in Drug Development

While specific studies on the biological activity of zinc di(thiobenzoate) are limited, its potential therapeutic effects can be inferred from the known biological roles of zinc and thio-compounds.

4.1. The Role of Zinc in Biological Systems

Zinc is an essential trace element involved in numerous physiological processes. It is a crucial cofactor for over 300 enzymes and 10% of the human proteome, playing vital roles in gene expression, DNA metabolism, cell proliferation, and immune function[6]. Zinc ions also act as signaling molecules in both intercellular and intracellular communication[1][5].

4.2. Potential Therapeutic Applications

Given the properties of its components, zinc di(thiobenzoate) could be investigated for the following applications:

-

Antimicrobial Agent: Thiobenzanilides and other thiol-containing compounds have demonstrated antimicrobial activity[7]. The combination with zinc, which also possesses antimicrobial properties, could lead to a synergistic effect.

-

Anti-inflammatory Agent: Zinc is known to have anti-inflammatory properties, partly through the modulation of signaling pathways like NF-κB[8]. Thiol compounds can also exhibit anti-inflammatory effects through their antioxidant activity.

-

Antioxidant Agent: Thiols are known antioxidants that can protect against oxidative stress[9]. Zinc itself is considered a pro-antioxidant mediator, partly through the activation of the MTF-1/MT signal pathway[8].

-

Drug Delivery Vehicle: Zinc-based frameworks are being explored for drug delivery applications due to their biocompatibility and tunable properties[10][11].

Diagram 2: Potential Signaling Pathways Modulated by Zinc

Caption: General zinc signaling pathways[1][5][8].

Experimental Protocols for Analysis

The analysis of zinc di(thiobenzoate) would involve the characterization of both the intact compound and its zinc content.

Table 2: Analytical Techniques for the Characterization of Zinc Compounds

| Analytical Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify functional groups and study the coordination of the thiobenzoate ligand to the zinc ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the organic ligand and the overall complex. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the crystalline compound. |

| Atomic Absorption Spectroscopy (AAS) | For the quantitative determination of the zinc content in a sample. |

| Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) | A highly sensitive method for the elemental analysis of zinc. |

Conclusion

Zinc di(thiobenzoate) is a compound with potential for further investigation in the fields of materials science and drug development. While detailed experimental data on this specific compound is sparse, this guide provides a foundational understanding based on the known chemistry of related zinc complexes and thio-compounds. Further research is warranted to fully elucidate its physicochemical properties, develop optimized synthesis protocols, and explore its biological activities and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of Zinc Carboxylates in an Oil Paint Test Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Zinc: From Biological Functions to Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Paradoxical effects of thiol compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of Zinc as a Pro-Antioxidant Mediator: Clinical Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Preliminary Studies on the Reactivity of Zinc Di(thiobenzoate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary understanding of the reactivity of zinc di(thiobenzoate). While direct and extensive research on this specific compound is limited, this document synthesizes available data on its synthesis, characterization, and thermal decomposition. Furthermore, it extrapolates potential reaction pathways with acids, bases, oxidizing agents, and reducing agents, drawing parallels from the established chemistry of related zinc-thiolate and metal thiobenzoate complexes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and materials science, providing detailed experimental protocols, structured data, and visual diagrams to facilitate further investigation into the properties and applications of zinc di(thiobenzoate).

Introduction

Zinc di(thiobenzoate), with the chemical formula Zn(SOCPh)₂, is a metal-organic compound that has garnered interest as a potential single-source precursor for the synthesis of zinc sulfide (ZnS) nanocrystals.[1] The coordination of the thiobenzoate ligand to the zinc center imparts specific chemical properties that are of interest for materials science and potentially for pharmaceutical applications. Understanding the reactivity of this compound is crucial for controlling its transformation into desired products and for exploring its potential biological interactions. This guide summarizes the current knowledge and provides a predictive framework for its chemical behavior.

Synthesis and Characterization

The synthesis of zinc di(thiobenzoate) complexes typically involves the reaction of a zinc salt, such as zinc acetate dihydrate, with thiobenzoic acid in the presence of a coordinating ligand.[1]

Experimental Protocol: Synthesis of a Zinc Thiobenzoate-Lutidine Complex

A representative synthesis of a zinc thiobenzoate complex, specifically [Zn(SOCPh)₂(Lut)₂·H₂O], is described as follows[1]:

-

Reactants: Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O), 3,5-Lutidine (Lut), and Thiobenzoic acid (PhCOSH).

-

Solvent: A suitable organic solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve zinc acetate dihydrate in the chosen solvent.

-

Add 3,5-Lutidine to the solution.

-

Slowly add a solution of thiobenzoic acid in the same solvent to the mixture.

-

Stir the reaction mixture at room temperature.

-

The resulting product, a zinc thiobenzoate-lutidine complex, may precipitate out of solution or be isolated by solvent evaporation.

-

The solid product can be collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dried under vacuum.

-

Characterization Data

The synthesized complexes are typically characterized using a variety of analytical techniques to confirm their structure and purity.

| Characterization Technique | Observed Results for [Zn(SOCPh)₂(Lut)₂·H₂O][1] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Bands corresponding to the C=O and C-S stretching vibrations of the thiobenzoate ligand, as well as vibrations from the lutidine ligand. |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability and decomposition profile of the complex. |

| X-ray Diffraction (XRD) | Confirms the crystalline structure of the compound. |

| Elemental Analysis | Determines the elemental composition (C, H, N, S, Zn) to verify the empirical formula. |

Reactivity of Zinc Di(thiobenzoate)

The reactivity of zinc di(thiobenzoate) can be categorized into thermal decomposition and predicted reactions with various chemical agents.

Thermal Decomposition

The primary investigated reaction of zinc di(thiobenzoate) complexes is their thermal decomposition to form zinc sulfide (ZnS) nanoparticles.[1]

-

Precursor: A synthesized zinc thiobenzoate complex (e.g., [Zn(SOCPh)₂(Lut)₂·H₂O]).

-

Apparatus: A tube furnace with an inert atmosphere (e.g., argon or nitrogen).

-

Procedure:

-

Place a known amount of the precursor complex in a ceramic boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace with an inert gas to remove oxygen.

-

Heat the furnace to a specific temperature (e.g., 600 °C) for a defined period (e.g., 15 minutes).[1]

-

After cooling to room temperature under the inert atmosphere, the resulting powder (ZnS) can be collected for characterization.

-

The thermal decomposition likely proceeds through the breakdown of the organic ligands, leading to the formation of zinc sulfide. The lutidine and water molecules are lost, followed by the decomposition of the thiobenzoate ligand.

Figure 1: Proposed thermal decomposition pathway of a zinc thiobenzoate complex to zinc sulfide.

Predicted Reactivity

Based on the general chemistry of zinc complexes and thiolates, the following reaction pathways are predicted for zinc di(thiobenzoate).

Strong acids are expected to protonate the thiobenzoate ligand, leading to the formation of thiobenzoic acid and the corresponding zinc salt of the acid.

Figure 2: Predicted reaction of zinc di(thiobenzoate) with a strong acid (HX).

The thiobenzoate ligands can likely be displaced by other stronger coordinating ligands, a common feature in the chemistry of zinc complexes. The equilibrium of this reaction will depend on the relative stability of the resulting zinc complex.

Figure 3: General scheme for a ligand exchange reaction with zinc di(thiobenzoate).

The sulfur atom in the thiobenzoate ligand is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the thiocarboxylate group to a disulfide or further to sulfonic acid derivatives, leading to the decomposition of the complex.

Reduction of the zinc(II) center is less likely under mild conditions as zinc has a stable +2 oxidation state. However, very strong reducing agents might lead to the formation of elemental zinc. The aromatic ring of the thiobenzoate ligand could also be susceptible to reduction under specific catalytic conditions.

Conclusion

The study of zinc di(thiobenzoate) is still in its preliminary stages. The existing literature primarily focuses on its synthesis and application as a precursor for zinc sulfide nanomaterials. This guide has consolidated the available experimental data and provided a predictive framework for its reactivity based on the established principles of coordination chemistry. Further experimental validation of the predicted reaction pathways is necessary to fully elucidate the chemical behavior of this compound and to unlock its potential in various scientific and industrial applications. The detailed protocols and visual diagrams presented herein are intended to serve as a valuable resource for researchers embarking on such investigations.

References

Methodological & Application

Application Notes and Protocols: Zinc Di(thiobenzoate) as a Precursor for Zinc Sulfide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of zinc sulfide (ZnS) nanoparticles using a single-source precursor approach with zinc di(thiobenzoate). This method offers a reproducible route to obtaining crystalline ZnS nanoparticles with potential applications in various fields, including biomedical imaging and drug delivery, owing to their unique optical and electronic properties.

Introduction

Zinc sulfide (ZnS) is a significant II-VI semiconductor material with a wide bandgap, making it suitable for a range of applications, including optoelectronic devices, sensors, and as a host for luminescent materials.[1][2] In the realm of nanotechnology, ZnS nanoparticles (NPs) are of particular interest due to the quantum confinement effect, which leads to size-dependent optical and electronic properties.[3][4] These properties make them promising candidates for bioimaging, biosensing, and as components in drug delivery systems.[5]

The synthesis of ZnS nanoparticles can be achieved through various methods, such as co-precipitation, hydrothermal techniques, and thermal decomposition.[1][3] The single-source precursor method, which involves the thermal decomposition of a coordination complex containing both zinc and sulfur, offers excellent control over the stoichiometry and morphology of the resulting nanoparticles.[6] This document focuses on the use of a zinc di(thiobenzoate)-lutidine complex as a single-source precursor for the facile synthesis of ZnS nanocrystals.

Synthesis of Zinc Sulfide Nanoparticles

This section details the synthesis of the zinc di(thiobenzoate)-lutidine single-source precursor and its subsequent thermal decomposition to yield ZnS nanoparticles in both powder and thin film forms.

Synthesis of the Single-Source Precursor: [Zn(SOCPh)₂Lut₂·H₂O]

The synthesis of the zinc di(thiobenzoate)-lutidine precursor is a critical first step.

Experimental Protocol:

-

Precursor Synthesis: A detailed protocol for the synthesis of the [Zn(SOCPh)₂Lut₂·H₂O] complex is outlined in the referenced literature.[7] This typically involves the reaction of a zinc salt with thiobenzoic acid and lutidine in an appropriate solvent.

-

Characterization of the Precursor: Before its use in nanoparticle synthesis, the precursor complex should be thoroughly characterized to confirm its identity and purity. Techniques such as elemental analysis, FT-IR spectroscopy, and single-crystal X-ray diffraction can be employed for this purpose.[7]

Synthesis of Mesoporous ZnS Nanoparticle Powder

Experimental Protocol:

-

Place the synthesized [Zn(SOCPh)₂Lut₂·H₂O] precursor complex in a suitable crucible.

-

Thermally decompose the precursor in a furnace at a controlled temperature. A specific protocol involves heating the complex to a designated temperature to induce decomposition and formation of ZnS nanoparticles.[7]

-

After the thermal decomposition is complete, allow the furnace to cool down to room temperature.

-

The resulting product is a mesoporous powder of ZnS nanoparticles.[7]

Fabrication of ZnS Nanoparticle Thin Films

Experimental Protocol:

-

Prepare a solution of the [Zn(SOCPh)₂Lut₂·H₂O] precursor in a suitable solvent.

-

Deposit the precursor solution onto a substrate (e.g., glass, silicon wafer) using a technique such as spin-coating or dip-coating.

-

Thermally decompose the precursor film in a furnace under a controlled atmosphere to yield a thin film of ZnS nanoparticles.[7]

Characterization of ZnS Nanoparticles

A comprehensive characterization of the synthesized ZnS nanoparticles is essential to understand their physical and optical properties.

Key Characterization Techniques:

-

X-Ray Diffraction (XRD): To determine the crystal structure and crystallite size of the nanoparticles.[7]

-

Field Emission Scanning Electron Microscopy (FESEM): To visualize the morphology and size of the nanoparticles.[7]

-

N₂ Adsorption-Desorption Isotherm: To analyze the surface area and porosity of the nanoparticle powder.[7]

-

UV-Vis Absorption Spectroscopy: To determine the optical band gap of the nanoparticles, which is influenced by quantum confinement effects.[7]

-

Photoluminescence (PL) Spectroscopy: To investigate the luminescent properties of the ZnS nanoparticles, which are crucial for applications in bioimaging.[7]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of ZnS nanoparticles synthesized from the zinc di(thiobenzoate)-lutidine precursor.[7]

Table 1: Structural Properties of ZnS Nanoparticles [7]

| Property | ZnS Nanoparticle Powder | ZnS Nanoparticle Thin Film |

| Crystal Structure | Cubic | Cubic |

| Crystallite Diameter (XRD) | ~10 nm | ~5 nm |

Table 2: Morphological and Surface Properties of Mesoporous ZnS Nanoparticle Powder [7]

| Property | Value |

| Isotherm Type | Type IV |

| Average Pore Diameter | 37.9 Å |

| BET Surface Area |

Note: The original research article should be consulted for the specific BET surface area value.

Diagrams

Experimental Workflow for ZnS Nanoparticle Synthesis

Caption: Workflow for the synthesis and characterization of ZnS nanoparticles.

Logical Relationship of Synthesis Steps

Caption: Logical flow from precursor synthesis to nanoparticle characterization.

Applications and Future Perspectives

The synthesized ZnS nanoparticles, with their controlled size and luminescent properties, are promising materials for a variety of applications. In the biomedical field, they can be explored as fluorescent probes for cellular imaging, taking advantage of their low toxicity compared to cadmium-based quantum dots. Furthermore, their mesoporous nature could be exploited for drug loading and controlled release applications. Future research could focus on surface functionalization of these nanoparticles to enhance their biocompatibility and targeting specificity for various cell types and tissues. The investigation of doping these ZnS nanoparticles with transition metals could also lead to enhanced and tunable optical properties for advanced imaging modalities.

References

- 1. Preparation, Properties, and Characterization of ZnS Nanoparticles [mdpi.com]

- 2. Synthesis of zinc sulphide nanoparticles from thermal decomposition of zinc N-ethyl cyclohexyl dithiocarbamate complex - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. aujes.journals.ekb.eg [aujes.journals.ekb.eg]

- 4. Thermal Decomposition Based Synthesis of Ag-In-S/ZnS Quantum Dots and Their Chlorotoxin-Modified Micelles for Brain Tumor Cell Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of ZnS Nanoparticles and Effects of Nanoparticle Size on Optical Properties [scielo.org.mx]

- 6. chalcogen.ro [chalcogen.ro]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Zinc Di(thiobenzoate) in Polymer Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of zinc di(thiobenzoate) in polymer science, focusing on its role as a vulcanization accelerator and an antioxidant. While specific quantitative data for zinc di(thiobenzoate) is limited in publicly available literature, this document extrapolates information from closely related zinc compounds, such as zinc dithiocarbamates and zinc benzoate, to provide illustrative data and protocols.

Application as a Vulcanization Accelerator

Zinc di(thiobenzoate) is anticipated to function as an effective accelerator for the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene propylene diene monomer (EPDM). Its mechanism is likely analogous to other zinc-containing accelerators, where it forms an active complex with sulfur and other vulcanization activators, such as stearic acid and zinc oxide, to facilitate the formation of crosslinks between polymer chains.

Illustrative Vulcanization Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of zinc di(thiobenzoate) as a vulcanization accelerator.

Illustrative Quantitative Data

The following tables present hypothetical comparative data for a typical rubber formulation with and without zinc di(thiobenzoate), based on expected performance from related zinc accelerators.

Table 1: Illustrative Cure Characteristics of a Natural Rubber (NR) Compound at 160°C

| Parameter | Control (without Accelerator) | With Zinc Di(thiobenzoate) (1.5 phr) |

| Minimum Torque (ML, dNm) | 1.5 | 1.2 |

| Maximum Torque (MH, dNm) | 10.0 | 18.5 |

| Scorch Time (ts2, min) | 8.5 | 2.5 |

| Optimum Cure Time (t90, min) | 25.0 | 8.0 |

| Cure Rate Index (CRI, min⁻¹) | 6.0 | 18.2 |

Table 2: Illustrative Mechanical Properties of Vulcanized Natural Rubber (NR)

| Property | Control (without Accelerator) | With Zinc Di(thiobenzoate) (1.5 phr) |

| Tensile Strength (MPa) | 15 | 25 |

| Elongation at Break (%) | 600 | 500 |

| Modulus at 300% Elongation (MPa) | 2.5 | 8.0 |

| Hardness (Shore A) | 50 | 65 |

| Crosslink Density (mol/cm³) | 1.0 x 10⁻⁵ | 5.0 x 10⁻⁵ |

Experimental Protocols

1.3.1. Protocol for Rubber Compounding

-

Objective: To prepare a homogeneous rubber compound containing zinc di(thiobenzoate).

-

Apparatus: Two-roll mill, analytical balance.

-

Materials:

-

Natural Rubber (SMR 20): 100 phr (parts per hundred rubber)

-

Zinc Oxide: 5 phr

-

Stearic Acid: 2 phr

-

Sulfur: 2.5 phr

-

Zinc Di(thiobenzoate): 1.5 phr

-

-

Procedure:

-

Masticate the natural rubber on the two-roll mill for 2-3 minutes.

-

Add zinc oxide and stearic acid and mix until fully dispersed (approximately 3-4 minutes).

-

Add zinc di(thiobenzoate) and mix for another 3-4 minutes.

-

Finally, add sulfur and mix thoroughly, ensuring the temperature does not exceed 100°C to prevent scorching (premature vulcanization).

-

Sheet out the compounded rubber and allow it to cool to room temperature.

-

1.3.2. Protocol for Determining Cure Characteristics

-

Objective: To evaluate the effect of zinc di(thiobenzoate) on the vulcanization process.

-

Apparatus: Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR).

-

Procedure:

-

Calibrate the rheometer according to the manufacturer's instructions.

-

Place a sample of the uncured rubber compound (approximately 5g) into the rheometer cavity.

-

Set the test temperature (e.g., 160°C) and run the test for a specified time (e.g., 30 minutes).

-

The rheometer will generate a cure curve (torque vs. time).

-

From the curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

-

1.3.3. Protocol for Mechanical Property Testing

-

Objective: To assess the physical properties of the vulcanized rubber.

-

Apparatus: Universal Testing Machine (UTM), Shore A durometer.

-

Procedure:

-

Cure sheets of the rubber compound in a compression mold at the predetermined optimum cure time and temperature.

-

Die-cut dumbbell-shaped specimens from the cured sheets for tensile testing according to ASTM D412.

-

Conduct tensile testing on the UTM to determine tensile strength, elongation at break, and modulus.

-

Measure the hardness of the cured rubber sheets using a Shore A durometer according to ASTM D2240.

-

Application as an Antioxidant

Zinc compounds can act as antioxidants in polymers by various mechanisms, including the decomposition of hydroperoxides and scavenging of free radicals. Zinc di(thiobenzoate), with its sulfur and zinc moieties, is expected to exhibit antioxidant properties, thereby enhancing the thermal stability and service life of polymers.

Illustrative Antioxidant Mechanism Pathway

The following diagram illustrates a simplified potential antioxidant mechanism for zinc di(thiobenzoate) in a polymer matrix.

Illustrative Quantitative Data

Table 3: Illustrative Thermal Aging Performance of an EPDM Compound (Aged at 125°C for 168 hours)

| Property | Control (without Antioxidant) | With Zinc Di(thiobenzoate) (1.0 phr) |

| Before Aging | ||

| Tensile Strength (MPa) | 20 | 20 |

| Elongation at Break (%) | 450 | 450 |

| After Aging | ||

| Tensile Strength (MPa) | 10 | 18 |

| Elongation at Break (%) | 150 | 350 |

| Retention of Properties (%) | ||

| Tensile Strength Retention | 50% | 90% |

| Elongation at Break Retention | 33% | 78% |

Experimental Protocols

2.3.1. Protocol for Polymer Compounding for Antioxidant Evaluation

-

Objective: To prepare a polymer compound with zinc di(thiobenzoate) for thermal aging studies.

-

Apparatus: Internal mixer or two-roll mill, analytical balance.

-

Materials (Illustrative EPDM formulation):

-

EPDM: 100 phr

-

Carbon Black (N550): 50 phr

-

Paraffinic Oil: 10 phr

-

Zinc Oxide: 5 phr

-

Stearic Acid: 1 phr

-

Peroxide Curing Agent: 6 phr

-

Zinc Di(thiobenzoate): 1.0 phr

-

-

Procedure:

-

Mix the EPDM, carbon black, and paraffinic oil in an internal mixer.

-

Add zinc oxide and stearic acid and continue mixing.

-

Add zinc di(thiobenzoate) and mix until well dispersed.

-

On a two-roll mill, add the peroxide curing agent at a low temperature to avoid premature curing.

-

Sheet out the compound.

-

2.3.2. Protocol for Accelerated Thermal Aging

-

Objective: To evaluate the antioxidant effect of zinc di(thiobenzoate) on the polymer's properties after exposure to elevated temperatures.

-

Apparatus: Air-circulating oven.

-

Procedure:

-

Prepare cured test specimens (tensile dumbbells) as described in section 1.3.3.

-

Measure the initial mechanical properties of the unaged specimens.

-

Place a set of specimens in the air-circulating oven at a specified temperature (e.g., 125°C) for a defined period (e.g., 168 hours), as per ASTM D573.

-

After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.

-

Measure the mechanical properties of the aged specimens.

-

Calculate the percentage retention of properties to assess the antioxidant effectiveness.

-

Application Notes and Protocols for the Quantification of Zinc Di(thiobenzoate)

These application notes provide detailed methodologies for the quantitative analysis of zinc di(thiobenzoate) in a mixture. The protocols are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) for Thiobenzoate Quantification

Application Note:

This method is suitable for the quantification of the thiobenzoate moiety of zinc di(thiobenzoate) after dissociation. The protocol involves the derivatization of the resulting thiobenzoic acid with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) to produce a highly chromophoric compound, 5-thio-2-nitrobenzoic acid (TNB), which can be readily quantified by HPLC with UV-Vis detection. This approach offers high specificity and sensitivity for the organic part of the parent molecule.

Experimental Protocol:

Principle: Zinc di(thiobenzoate) is first dissociated to release thiobenzoic acid. The thiol group of thiobenzoic acid then reacts with DTNB in a thiol-disulfide exchange reaction to produce the yellow-colored TNB anion, which is detected and quantified by reverse-phase HPLC.

Reagents and Materials:

-

Zinc di(thiobenzoate) standard

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium phosphate buffer (pH 7.4)

-

Trifluoroacetic acid (TFA)

-

Deionized water

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of zinc di(thiobenzoate) in a suitable organic solvent (e.g., methanol).

-

Prepare a series of working standards by diluting the stock solution with the same solvent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Accurately weigh a known amount of the mixture and dissolve it in a known volume of a suitable solvent.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

Derivatization Procedure:

-

To 100 µL of the standard or sample solution, add 800 µL of sodium phosphate buffer (pH 7.4).

-

Add 100 µL of a 10 mM DTNB solution in the same buffer.

-

Vortex the mixture and allow it to react for 15 minutes at room temperature.

-

Inject a suitable volume (e.g., 20 µL) into the HPLC system.

HPLC Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 412 nm (for TNB) and 326 nm (for the disulfide adduct)[1]

Calculation: Construct a calibration curve by plotting the peak area of the TNB derivative against the concentration of the zinc di(thiobenzoate) standards. Determine the concentration of zinc di(thiobenzoate) in the sample from the calibration curve.

Workflow for HPLC-UV Analysis of Zinc Di(thiobenzoate)

Caption: Workflow for HPLC-UV quantification of zinc di(thiobenzoate).

UV-Vis Spectrophotometry for Zinc Quantification

Application Note:

This method provides a simple and cost-effective way to determine the total zinc content in a sample by forming a colored complex with a chelating agent. Dithizone is a common reagent that forms a red complex with zinc, which can be measured spectrophotometrically.[2] This method is suitable for routine analysis where high specificity for the intact zinc di(thiobenzoate) molecule is not required.

Experimental Protocol:

Principle: The sample is treated to release zinc ions, which then react with dithizone in an alkaline solution to form a stable, red-colored zinc-dithizone complex. The absorbance of this complex is measured at its maximum wavelength (around 516 nm), and the zinc concentration is determined from a calibration curve.[2]

Reagents and Materials:

-

Zinc sulfate heptahydrate (for standards)

-

Dithizone solution (0.01% w/v in chloroform)

-

Ammonium citrate solution (alkaline)

-

Nitric acid (65%)

-

Hydrogen peroxide (30%)

-

Chloroform

-

Deionized water

Instrumentation:

-

UV-Vis spectrophotometer

-

Separatory funnels

-

Heating plate

-

Volumetric flasks

-

Pipettes

Standard Preparation:

-

Prepare a 200 mg/L zinc stock solution by dissolving 0.0879 g of ZnSO₄·7H₂O in 100 mL of 0.1 M HCl.[2]

-

Prepare a series of working standards with concentrations ranging from 0.5 mg/L to 10 mg/L by diluting the stock solution with deionized water.[2]

Sample Preparation (Wet Ashing):

-

Accurately weigh a known amount of the mixture into an Erlenmeyer flask.

-

Add 8 mL of 65% nitric acid and 2 mL of 30% hydrogen peroxide.[2]

-

Heat the mixture under reflux for 4 hours at 140 °C.[2]

-

Allow the solution to cool and dilute to a known volume with deionized water.

Procedure:

-

Pipette 1 mL of the prepared standard or sample solution into a separatory funnel.

-

Add 2 mL of alkaline ammonium citrate solution and 1 mL of 0.01% dithizone solution.[2]

-

Perform repeated extractions with 5 mL portions of chloroform until the color of the formed complex disappears from the aqueous phase.[2]

-

Combine the chloroform extracts and measure the absorbance at 516 nm against a reagent blank.[2]

Calculation: Create a calibration curve by plotting the absorbance values of the standards against their concentrations. Determine the zinc concentration in the sample from this curve and back-calculate to find the amount of zinc di(thiobenzoate) in the original mixture.

Workflow for UV-Vis Spectrophotometric Analysis of Zinc

Caption: Workflow for zinc quantification by UV-Vis spectrophotometry.

Flame Atomic Absorption Spectrometry (FAAS) for Total Zinc Quantification

Application Note:

FAAS is a robust and widely used technique for the determination of total zinc content. It offers excellent sensitivity and is less prone to matrix effects compared to molecular absorption spectroscopy. This method is ideal for accurately determining the total zinc concentration in a variety of sample matrices after acid digestion.

Experimental Protocol:

Principle: The sample is aerosolized into a flame, where it is atomized. A light beam from a zinc hollow cathode lamp is passed through the flame, and the amount of light absorbed by the ground-state zinc atoms is proportional to the zinc concentration in the sample.

Reagents and Materials:

-

Zinc standard solution (1000 mg/L)

-

Nitric acid (65%, trace metal grade)

-

Deionized water

Instrumentation:

-

Atomic absorption spectrophotometer with a zinc hollow cathode lamp

-

Air-acetylene flame system

Standard Preparation:

-

Prepare a series of zinc standards, typically ranging from 0.05 to 2.00 mg/L, by diluting a commercial 1000 mg/L zinc standard with 1% (v/v) nitric acid.[3]

Sample Preparation:

-

Use the same wet ashing procedure as described for the UV-Vis spectrophotometry method to digest the sample and release the zinc ions.

-

Dilute the digested sample with 1% (v/v) nitric acid to a concentration within the linear range of the instrument.

FAAS Conditions:

-

Wavelength: 213.9 nm[2]

-

Slit Width: 0.5 nm

-

Lamp Current: As recommended by the manufacturer

-

Flame: Air-acetylene, oxidizing (lean)

Procedure:

-

Aspirate a blank solution (1% nitric acid) to zero the instrument.

-

Aspirate the standards in order of increasing concentration.

-

Aspirate the prepared sample solutions.

-

Rinse with the blank solution between each measurement.

Calculation: Generate a calibration curve by plotting the absorbance of the standards versus their concentration. Determine the zinc concentration in the sample from the calibration curve, taking into account any dilution factors.

Workflow for FAAS Analysis of Zinc

Caption: Workflow for total zinc quantification by FAAS.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described analytical techniques. Note that the data for HPLC is based on the analysis of thiols, and the data for UV-Vis and FAAS is for the analysis of zinc from various sources. Method validation for the specific analysis of zinc di(thiobenzoate) is required.

Table 1: HPLC-UV with Derivatization (for Thiol Quantification)

| Parameter | Value | Reference |

| Linearity Range | Not specified | [1] |

| Limit of Detection (LOD) | 15 pmol (for TNB) | [1] |

| Limit of Quantification (LOQ) | Not specified | [1] |

| Accuracy (% Recovery) | 95.6 - 99.4% | [1] |

| Precision (% RSD) | 2.8 - 4.6% | [1] |

Table 2: UV-Vis Spectrophotometry (with Dithizone)

| Parameter | Value | Reference |

| Linearity Range | 0.5 - 10 mg/L | [2] |

| Limit of Detection (LOD) | Not specified | [2] |

| Limit of Quantification (LOQ) | Not specified | [2] |

| Accuracy (% Recovery) | 98.65 - 101.23% | [2] |

| Precision (% RSD) | < 2% | [2] |

Table 3: Flame Atomic Absorption Spectrometry (FAAS)

| Parameter | Value | Reference |

| Linearity Range | 0.2 - 1.0 mg/L | [4] |

| Limit of Detection (LOD) | 0.0098 - 0.0156 mg/L | [4] |

| Limit of Quantification (LOQ) | 0.0297 - 0.0473 mg/L | [4] |

| Accuracy (% Recovery) | Statistically not different from 100% | [4] |

| Precision (% RSD) | < 3% | [4] |

References

- 1. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. umfiasi.ro [umfiasi.ro]

- 3. Measurement of zinc content (Type II) | OIV [oiv.int]

- 4. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for thermal decomposition studies of zinc di(thiobenzoate).

Application Note: Thermal Decomposition of Zinc Di(thiobenzoate)

Introduction

Zinc di(thiobenzoate) and related zinc-sulfur compounds are of significant interest in materials science and industrial applications. They can serve as single-source precursors for the synthesis of zinc sulfide (ZnS) nanoparticles, which have applications in semiconductors and optoelectronic devices.[1][2] Additionally, their thermal properties are crucial for their use as vulcanization accelerators in the rubber industry and as antioxidants in lubricants.[1] Understanding the thermal decomposition behavior of zinc di(thiobenzoate) is essential for controlling the formation of desired products and ensuring its effective application. This application note provides a detailed experimental setup and protocols for the comprehensive thermal analysis of zinc di(thiobenzoate) using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).

Key Analytical Techniques

The thermal decomposition of zinc di(thiobenzoate) is primarily investigated using a combination of the following techniques:

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the composition of the final residue.[1][3][4]

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine transition temperatures (e.g., melting, crystallization) and to characterize endothermic and exothermic decomposition processes.[3][4][5]

-

Evolved Gas Analysis (EGA): Identifies the gaseous products released during thermal decomposition. This is typically achieved by coupling the outlet of a TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FT-IR) Spectrometer.[6][7] This hyphenated technique provides valuable insights into the decomposition mechanism.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of zinc di(thiobenzoate).

Instrumentation: A thermogravimetric analyzer such as a Perkin Elmer TGA 7 or similar.[3]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the zinc di(thiobenzoate) sample into a clean, tared TGA crucible (e.g., porcelain or alumina).[1]

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate of 20-50 mL/min to prevent oxidation.[3]

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a constant rate of 10°C/min from the starting temperature to a final temperature of 800-1000°C.[3]

-

-

Data Acquisition: Record the mass loss of the sample as a function of temperature. The derivative of the TGA curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.

2. Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and exothermic/endothermic decomposition events.

Instrumentation: A differential scanning calorimeter, for instance, a Thermo Scientific DSC (i-series).[3]

Methodology:

-

Sample Preparation: Weigh 2-5 mg of the zinc di(thiobenzoate) sample into a DSC pan (typically aluminum or copper). Seal the pan hermetically.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a controlled rate, for example, 5°C/min or 10°C/min, up to a temperature sufficient to cover all expected thermal events (e.g., 600°C).[3]

-

-

Data Acquisition: Record the heat flow to the sample relative to the reference as a function of temperature.

3. Evolved Gas Analysis (EGA) using TGA-MS/FT-IR

Objective: To identify the gaseous products evolved during the thermal decomposition of zinc di(thiobenzoate).

Instrumentation: A simultaneous TGA-DSC (STA) instrument coupled to a Mass Spectrometer and/or an FT-IR spectrometer via a heated transfer line.[6][7]

Methodology:

-

Sample Preparation and Instrument Setup: Follow the same procedure as for the standalone TGA experiment.

-

Coupling: The gas outlet of the TGA is connected to the inlet of the MS and/or FT-IR gas cell through a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).

-

Thermal Program: Use the same thermal program as in the TGA protocol.

-

Data Acquisition:

-

TGA: Record mass loss versus temperature.

-

MS: Continuously scan a range of mass-to-charge ratios (m/z) to detect evolved gases.

-

FT-IR: Continuously collect infrared spectra of the evolved gas stream.

-

The data from all instruments should be correlated with temperature.

-

Data Presentation

The quantitative data obtained from the thermal analysis of zinc di(thiobenzoate) can be summarized in the following tables.

Table 1: TGA Decomposition Data for Zinc Di(thiobenzoate)

| Decomposition Step | Temperature Range (°C) | Peak Decomposition Temp. (DTG) (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Theoretical) | Proposed Lost Fragment |

| 1 | e.g., 200-350 | e.g., 320 | e.g., 45 | e.g., 46 | e.g., (C6H5COS)2 |

| 2 | e.g., 400-550 | e.g., 480 | e.g., 10 | e.g., 9 | e.g., S |

| Final Residue | > 550°C | - | e.g., 45 | e.g., 45 | e.g., ZnS/ZnO |

Table 2: DSC Thermal Events for Zinc Di(thiobenzoate)

| Thermal Event | Onset Temp. (°C) | Peak Temp. (°C) | Enthalpy Change (ΔH) (J/g) | Description |

| Endotherm | e.g., 180 | e.g., 185 | e.g., -50 | Melting |

| Endotherm | e.g., 250 | e.g., 320 | e.g., -200 | Decomposition |

| Exotherm | e.g., 450 | e.g., 480 | e.g., +150 | Oxidation of Residue |

Visualizations

Caption: Experimental workflow for thermal decomposition studies.

Caption: Proposed decomposition pathway for zinc di(thiobenzoate).

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 3. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal studies of Zn(II), Cd(II) and Hg(II) complexes of some N-alkyl-N-phenyl-dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Application Notes and Protocols: Zinc Di(thiobenzoate) for Thin Film Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc-based thin films, particularly zinc sulfide (ZnS) and zinc oxide (ZnO), are of significant interest in various scientific and technological fields, including optoelectronics, catalysis, and biomedical applications. The properties of these films are highly dependent on the choice of precursor material and the deposition technique. Zinc di(thiobenzoate), a metal-organic compound, presents itself as a potential single-source precursor for the synthesis of zinc-containing thin films. As a single-source precursor, it contains both the zinc and sulfur elements within a single molecule, which can simplify the deposition process and offer better control over the stoichiometry of the resulting film.